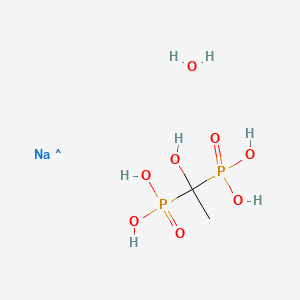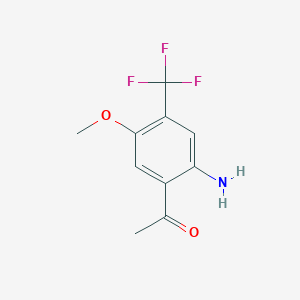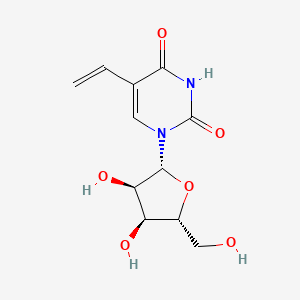![molecular formula C16H12ClNO B14088486 2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one](/img/structure/B14088486.png)
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one is a chemical compound with the molecular formula C16H12ClNO It is a derivative of dibenzo[b,f]azepine, a tricyclic compound known for its applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one typically involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline. This reaction proceeds in a syn-selective manner without forming any detectable over-addition product . The key steps include:
Hydrohalogenation: The reaction of 2-(2′-bromophenyl)ethynylaniline with hydrochloric acid to form the desired product.
N-Acetylation: To facilitate subsequent coupling reactions, the amino group is acetylated.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrochloric Acid: Used in the hydrohalogenation step.
Acetic Anhydride: Used for N-acetylation of the amino group.
Major Products
The major product of the hydrohalogenation reaction is this compound. Further reactions can yield various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel host materials for organic light-emitting diodes (OLEDs).
作用機序
its derivatives, such as 3-chloro-1-(5H-dibenzo[b,f]azepine-5yl)propan-1-one, have shown antioxidant activity by inhibiting lipid peroxidation and low-density lipoprotein (LDL) oxidation . These activities suggest potential interactions with free radicals and oxidative pathways.
類似化合物との比較
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine:
Desipramine: A tricyclic antidepressant with a similar dibenzo[b,f]azepine structure.
特性
分子式 |
C16H12ClNO |
|---|---|
分子量 |
269.72 g/mol |
IUPAC名 |
1-(11H-benzo[b][1]benzazepin-5-yl)-2-chloroethanone |
InChI |
InChI=1S/C16H12ClNO/c17-10-16(19)13-9-11-5-1-3-7-14(11)18-15-8-4-2-6-12(13)15/h1-9,18H,10H2 |
InChIキー |
GDDZVPLCTNJVIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088415.png)
![methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14088422.png)

![6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14088435.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088442.png)
![3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)

![methyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14088456.png)
![N'~1~,N'~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide](/img/structure/B14088457.png)



![2,4-dibromo-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B14088472.png)
